molecular formula C7H10Cl2O2 B8254078 (2S)-2-ethylpentanedioyl dichloride

(2S)-2-ethylpentanedioyl dichloride

Cat. No.: B8254078
M. Wt: 197.06 g/mol
InChI Key: YMMYOFCECDLEPC-YFKPBYRVSA-N
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Description

(2S)-2-Ethylpentanedioyl dichloride (C₇H₁₀Cl₂O₂; molar mass: 197.06 g/mol) is a chiral acyl chloride derivative characterized by a pentanedioyl backbone with an ethyl substituent at the stereogenic C2 position (S-configuration). Its structure imparts unique steric and electronic properties, making it valuable in asymmetric synthesis and polymer chemistry. As a dichloride, it is highly reactive toward nucleophiles, serving as a precursor for esters, amides, and polyesters. However, its stereochemistry and branching differentiate it from linear analogs like adipoyl dichloride or glutaryl dichloride.

Properties

IUPAC Name

(2S)-2-ethylpentanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-2-5(7(9)11)3-4-6(8)10/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMYOFCECDLEPC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CCC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-ethylpentanedioyl dichloride typically involves the reaction of (2S)-2-ethylpentanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction is as follows:

(2S)-2-ethylpentanedioic acid+2SOCl2(2S)-2-ethylpentanedioyl dichloride+2SO2+2HCl\text{(2S)-2-ethylpentanedioic acid} + 2 \text{SOCl}_2 \rightarrow \text{this compound} + 2 \text{SO}_2 + 2 \text{HCl} (2S)-2-ethylpentanedioic acid+2SOCl2​→(2S)-2-ethylpentanedioyl dichloride+2SO2​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient conversion and minimize by-products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethylpentanedioyl dichloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride groups can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2-ethylpentanedioic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) to neutralize the generated HCl.

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    (2S)-2-ethylpentanedioic acid: Formed by hydrolysis.

Scientific Research Applications

(2S)-2-ethylpentanedioyl dichloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Utilized in the preparation of polyesters and polyamides.

    Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of drug candidates and bioactive molecules.

Mechanism of Action

The mechanism of action of (2S)-2-ethylpentanedioyl dichloride involves its reactivity as an acylating agent. The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in organic synthesis and bioconjugation applications.

Comparison with Similar Compounds

Structural and Stereochemical Differences

  • Adipoyl Dichloride (C₆H₈Cl₂O₂) : A linear, symmetric dichloride lacking substituents. Its unhindered structure facilitates rapid nucleophilic acyl substitution, whereas the ethyl group in (2S)-2-ethylpentanedioyl dichloride introduces steric hindrance, slowing reactions with bulky nucleophiles .
  • (2R)-2-Methylpentanedioyl Dichloride: A diastereomer of the target compound.

Physical and Chemical Properties

Property This compound Adipoyl Dichloride Glutaryl Dichloride
Molar Mass (g/mol) 197.06 183.03 169.02
Boiling Point (°C) ~220 (estimated) 245 198
Reactivity with Amines Moderate (steric hindrance) High High
Chirality Yes (S-configuration) No No

The ethyl group increases molar mass and likely elevates boiling point relative to glutaryl dichloride. Its chirality enables applications in asymmetric synthesis, unlike symmetric analogs .

Toxicity and Environmental Impact

Limited toxicological data exist for this compound, a common gap for niche chiral dichlorides. By contrast, adipoyl dichloride has well-documented respiratory toxicity . Environmental hazards remain unclassified, but hydrolysis products (e.g., HCl) necessitate careful waste management .

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